Hydrochloride Salt Form Confers Measurably Lower logP and Enhanced Aqueous Compatibility Versus Free Base and Longer-Chain Analogs
The hydrochloride salt (CAS 94108-88-0) exhibits a calculated logP of 2.23, representing a 1.62 log unit reduction in lipophilicity compared to the free base form (CAS 36060-61-4, logP = 3.85), directly attributable to protonation of the imidazoline nitrogen and chloride counterion incorporation . For procurement decisions, this logP differential translates into practical aqueous solubility: the stearyl (C18) hydroxyethyl imidazoline analog displays a predicted water solubility of only 0.0015 mg/L at 25 °C, effectively rendering it water-insoluble without co-solvents or emulsifiers, whereas the C7 hydrochloride salt is reported as water-soluble and water-dispersible . This solubility advantage enables direct incorporation into aqueous personal care and industrial formulations without the viscosity-building or solubilization steps required for longer-chain variants.
| Evidence Dimension | Lipophilicity (logP) and water solubility |
|---|---|
| Target Compound Data | logP = 2.23 (HCl salt); water-soluble, water-dispersible |
| Comparator Or Baseline | Free base (CAS 36060-61-4): logP = 3.85; Stearyl hydroxyethyl imidazoline (C18): water solubility = 0.0015 mg/L @ 25 °C (est) |
| Quantified Difference | ΔlogP = –1.62 (HCl salt vs. free base); aqueous solubility improvement of >3 orders of magnitude vs. C18 analog |
| Conditions | Calculated/estimated values; logP from ChemSrc database; solubility from DailyChem/BOC Sciences |
Why This Matters
The solubility differential directly impacts formulation workflow—the HCl salt can be cold-processed into aqueous systems whereas C12–C18 imidazolines require heating, co-solvents, or acid neutralization, affecting both production cost and formulation flexibility.
